
Alectinib
Vue d'ensemble
Description
L’alectinib est un médicament oral de deuxième génération qui inhibe sélectivement l’activité de la tyrosine kinase du lymphome anaplasique. Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules exprimant la protéine de fusion kinase du lymphome anaplasique-protéine microtubulaire associée à l’échinoderme 4, qui provoque la prolifération des cellules du cancer du poumon non à petites cellules . L’this compound a été développé par Chugai Pharmaceutical Co. au Japon, qui fait partie du groupe Hoffmann-La Roche .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’alectinib peut être synthétisé par une série de réactions chimiques impliquant une condensation, une hydrolyse et une cyclisation. Une méthode implique la condensation du 6-cyano-1H-indole-3-carboxylate avec l’alcool 4-éthyl-3-(4-morpholin-4-yl-pipéridin-1-yl)-α,α-diméthylbenzylique, suivie d’une hydrolyse et d’une cyclisation pour former de l’this compound . Une autre méthode comprend la boration de la 6-bromo-7-méthoxy-3,4-dihydro-2-naphtalénone avec du n-butyllithium et un réactif organoboré, suivie d’un couplage catalytique, d’une hydrolyse, d’une estérification et de réactions de substitution .
Méthodes de production industrielle : La production industrielle de l’this compound implique des processus évolutifs et respectueux de l’environnement. Les matières premières utilisées sont facilement disponibles et le processus est conçu pour être économique et adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : L’alectinib subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il est connu pour être stable en milieu acide mais se dégrade à faible pH et à des températures élevées .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l’this compound comprennent le n-butyllithium, les réactifs organoborés, l’acide bromhydrique, l’anhydride trifluorométhanesulfonique et l’iodométhane . Les réactions sont généralement réalisées à des températures et des pH contrôlés afin de garantir la stabilité et la pureté du produit final .
Principaux produits formés : Le principal produit formé à partir de ces réactions est l’this compound lui-même, ainsi que son métabolite actif M4, qui est ensuite métabolisé par le cytochrome P450 3A4 .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, il est utilisé comme traitement ciblé du cancer du poumon non à petites cellules positif à la kinase du lymphome anaplasique . Il a montré une efficacité significative dans les essais cliniques, améliorant les taux de survie sans maladie et réduisant le risque de récidive de la maladie . En biologie, l’this compound est utilisé pour étudier les mécanismes d’inhibition de la kinase du lymphome anaplasique et ses effets sur la viabilité des cellules cancéreuses . En chimie, il sert de composé modèle pour étudier la synthèse et la stabilité des inhibiteurs de la tyrosine kinase .
Applications De Recherche Scientifique
Treatment of Advanced ALK-Positive NSCLC
Alectinib has been widely studied in patients with advanced ALK-positive NSCLC. The drug received accelerated approval from the FDA based on its demonstrated efficacy in patients previously treated with crizotinib. Clinical trials have shown that this compound significantly improves progression-free survival (PFS) and overall response rates compared to chemotherapy options.
- Phase III Trials : In the ALUR trial, this compound was compared to standard chemotherapy in patients who had progressed on crizotinib. Results indicated a median PFS of 9.6 months for this compound versus only 1.4 months for chemotherapy, highlighting its effectiveness .
Study | Median PFS (months) | Objective Response Rate (%) | CNS Response Rate (%) |
---|---|---|---|
This compound (ALUR) | 9.6 | 53.5 | 54.2 |
Chemotherapy | 1.4 | N/A | 0 |
Adjuvant Therapy
Real-World Outcomes
A real-world study involving 127 patients confirmed the clinical outcomes observed in controlled trials, reporting a 1-year PFS rate of 77.4% and an overall response rate of 53.5%. Notably, among patients with brain metastases, the intracranial objective response rate was found to be 63.6% .
Safety Profile
The safety profile of this compound is generally favorable compared to traditional chemotherapy regimens. Common adverse events include fatigue, constipation, and liver enzyme elevations; however, severe adverse events are less frequent than those associated with chemotherapy . The incidence of grade ≥3 adverse events was reported at 27.1% for this compound versus 41.2% for chemotherapy in comparative studies.
Mécanisme D'action
L’alectinib exerce ses effets en inhibant sélectivement l’activité de la tyrosine kinase du lymphome anaplasique. Cette inhibition empêche la phosphorylation et l’activation en aval du transducteur de signal et de l’activateur de la transcription 3 et de la protéine kinase B, ce qui entraîne une réduction de la viabilité des cellules tumorales . L’this compound cible également la protéine réarrangée pendant la transfection, contribuant davantage à ses effets anticancéreux .
Comparaison Avec Des Composés Similaires
L’alectinib est souvent comparé à d’autres inhibiteurs de la kinase du lymphome anaplasique tels que le crizotinib, le brigatinib, le céritinib, l’ensartinib et le lorlatinib. Parmi ceux-ci, l’this compound a montré des profils d’efficacité et de sécurité supérieurs, en particulier dans le traitement de première ligne du cancer du poumon non à petites cellules positif à la kinase du lymphome anaplasique . Il a une meilleure pénétration de la barrière hémato-encéphalique par rapport au crizotinib et est considéré comme l’option la plus sûre pour les patients résistants au crizotinib . Le brigatinib et le lorlatinib présentent également une grande efficacité, mais ont des profils de sécurité moins bons que l’this compound .
Conclusion
L’this compound est un inhibiteur de la kinase du lymphome anaplasique hautement efficace et sélectif avec des applications significatives dans le traitement du cancer du poumon non à petites cellules. Ses propriétés chimiques uniques, sa stabilité et son efficacité en font un composé précieux tant dans la recherche scientifique que dans la pratique clinique.
Activité Biologique
Alectinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into its biological activity, efficacy, safety profile, and mechanisms of action based on diverse research findings.
This compound selectively inhibits ALK and demonstrates potent activity against various ALK mutations, including those that confer resistance to crizotinib, such as the L1196M mutation. Its binding affinity for ALK is significant, with an IC50 value of approximately 1.9 nmol/L for ALK and 1.56 nmol/L for the L1196M mutation, indicating its effectiveness even in resistant cases .
Efficacy in Clinical Trials
This compound has shown remarkable efficacy in multiple clinical settings:
- Phase I/II Studies : In a Japanese study involving crizotinib-naïve patients, this compound achieved an overall response rate (ORR) of 93.5% with a median progression-free survival (PFS) of 28 months .
- Crizotinib-Refractory Patients : this compound demonstrated robust activity in patients who had progressed on crizotinib, maintaining efficacy against CNS metastases, which are common in this patient population .
- First-Line Treatment : In the AF-001JP trial, this compound was administered at a dose of 300 mg twice daily, showing strong systemic and CNS efficacy with minimal toxicity .
Safety Profile
This compound is generally well-tolerated. Common adverse effects include fatigue, constipation, and elevated liver enzymes. Serious adverse events are rare but can include hepatotoxicity and pneumonitis . The drug's pharmacokinetics reveal a half-life of approximately 20 hours, allowing for once or twice daily dosing without significant accumulation .
Comparative Efficacy
The following table summarizes key findings from various studies comparing this compound with other ALK inhibitors:
Study | Population | Treatment | ORR (%) | Median PFS (months) | Notes |
---|---|---|---|---|---|
AF-001JP | Crizotinib-naïve NSCLC | This compound 300 mg BID | 93.5 | 28 | First-line treatment |
NP2876 | Crizotinib-refractory NSCLC | This compound 600 mg BID | ~60 | 34.8 | Includes CNS metastases |
ALEX | Crizotinib-naïve NSCLC | This compound vs. Crizotinib | 82 | 34.8 | Randomized controlled trial |
Case Studies
Several case studies have highlighted the effectiveness of this compound in managing advanced ALK-positive NSCLC:
- Case Report 1 : A patient with extensive brain metastases showed significant tumor reduction after initiating treatment with this compound, leading to prolonged disease control.
- Case Report 2 : Another patient previously treated with crizotinib experienced a rapid response to this compound, demonstrating its potential as a salvage therapy.
Propriétés
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFLJKFZUIJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154840 | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK. | |
Record name | Alectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1256580-46-7 | |
Record name | Alectinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.